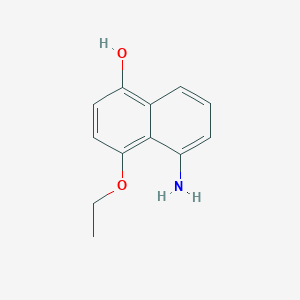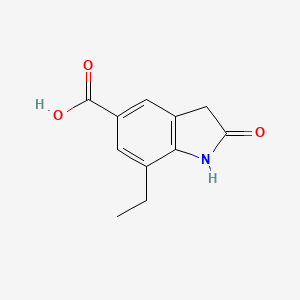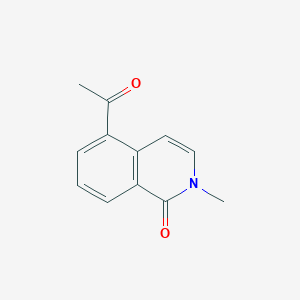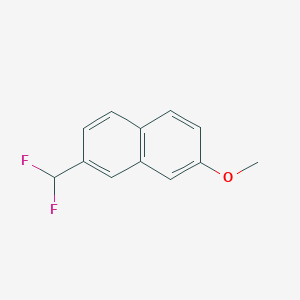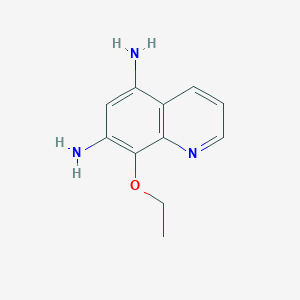
4-Methyl-N-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 4-methylbenzoic acid and trimethylsilylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of ultrasonic irradiation and solid acid catalysts can be scaled up to meet industrial demands, providing a green and sustainable approach to benzamide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-Methyl-N-(trimethylsilyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Benzamide derivatives are known for their therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(Trimethylsilyl)benzamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(trimethylsilyl)benzamide is unique due to the presence of both the methyl and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
61511-51-1 |
|---|---|
Fórmula molecular |
C11H17NOSi |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
4-methyl-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NOSi/c1-9-5-7-10(8-6-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clave InChI |
QDZZXHOGBBVBRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
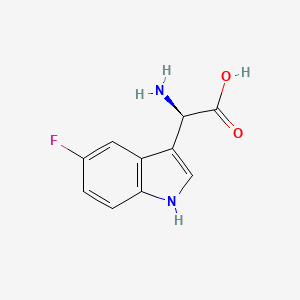


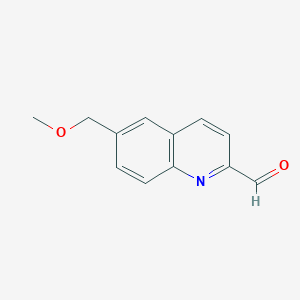

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)

